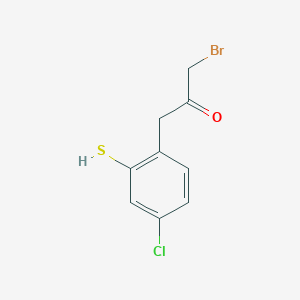
1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClOS. It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a compound of interest in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one typically involves the bromination of 3-(4-chloro-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or thiols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Applications De Recherche Scientifique
1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
- 1-Bromo-3-(4-chloro-3-mercaptophenyl)propan-2-one
- 1-Bromo-3-(4-chloro-2-hydroxyphenyl)propan-2-one
- 1-Bromo-3-(4-chloro-2-methylphenyl)propan-2-one
Comparison: 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C9H8BrClOS |
|---|---|
Poids moléculaire |
279.58 g/mol |
Nom IUPAC |
1-bromo-3-(4-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5H2 |
Clé InChI |
DYBQEKNGJGELDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)S)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


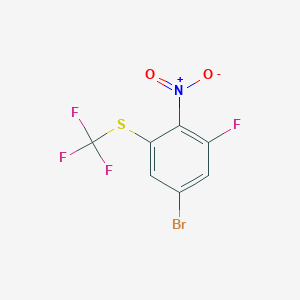
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)
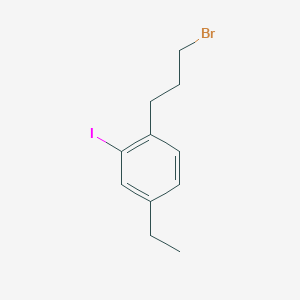
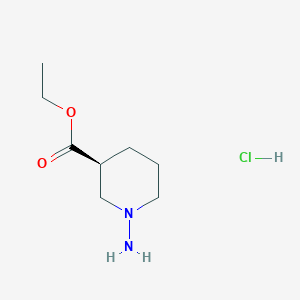
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
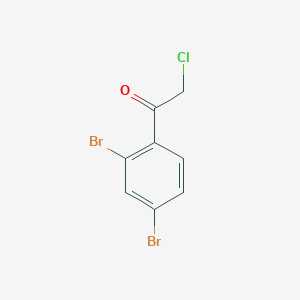


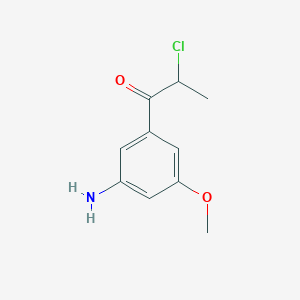
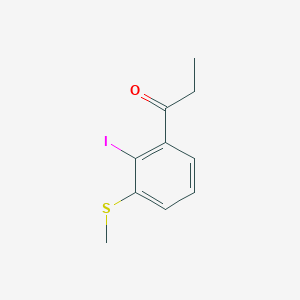

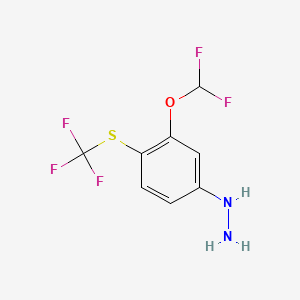
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)

